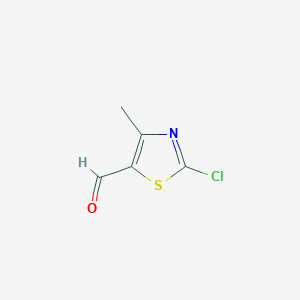

2-chloro-4-methyl-5-Thiazolecarboxaldehyde

説明

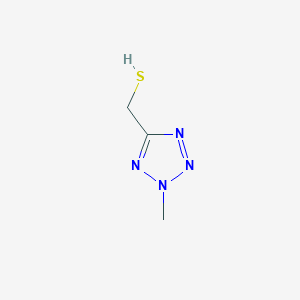

“2-chloro-4-methyl-5-Thiazolecarboxaldehyde” is a derivative of thiazole . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. It’s commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds .

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions. For instance, “2-Thiazolecarboxaldehyde” undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .科学的研究の応用

Medicinal Chemistry

Thiazole derivatives, including 2-chloro-4-methyl-5-thiazolecarboxaldehyde, are prominent in medicinal chemistry due to their diverse biological activities. They are found in compounds acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, and even antitumor agents . Specifically, thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer treatment .

Agriculture

In the agricultural sector, thiazole compounds are utilized for their fungicidal and biocidal properties. The structural moiety of thiazole is integral to various agrochemicals that protect crops from fungal infections and pests. While specific applications of 2-chloro-4-methyl-5-thiazolecarboxaldehyde in agriculture are not detailed in the search results, the general class of thiazoles to which it belongs is significant in the development of agricultural chemicals .

Industrial Applications

Thiazole derivatives are used in industrial applications such as chemical reaction accelerators, dyes, and pigments. The reactivity of the thiazole ring, particularly at the C-5 position for electrophilic substitution, makes it a valuable component in synthesizing complex industrial compounds .

Environmental Science

While the search did not yield specific environmental applications for 2-chloro-4-methyl-5-thiazolecarboxaldehyde, thiazoles are known to be used in environmental remediation processes. Their ability to bind with various metals can be harnessed in treating contaminated water and soil .

Material Science

In material science, thiazole derivatives are explored for their potential in creating novel materials with unique properties. These materials can be used in the development of sensors, liquid crystals, and as components in photovoltaic cells. The thiazole core can contribute to the thermal stability and electronic properties of these materials .

Biochemistry

Thiazoles play a crucial role in biochemistry, particularly as a core structure in vitamin B1 (thiamine). Thiamine is essential for carbohydrate metabolism and normal neural function. Derivatives of thiazoles, including 2-chloro-4-methyl-5-thiazolecarboxaldehyde, may be used in biochemical research to study metabolic pathways and neurological processes .

特性

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAYCEGMJWKEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-methyl-5-Thiazolecarboxaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)

![methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2970660.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2970664.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)

![Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2970675.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)